N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC20195843
Molecular Formula: C25H26N2O4
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O4 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[1-(1H-indol-3-yl)propan-2-yl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C25H26N2O4/c1-15-10-25(29)31-23-13-22(30-3)17(12-20(15)23)8-9-24(28)27-16(2)11-18-14-26-21-7-5-4-6-19(18)21/h4-7,10,12-14,16,26H,8-9,11H2,1-3H3,(H,27,28) |
| Standard InChI Key | MMRWDSMPOPRSQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CC3=CNC4=CC=CC=C43 |
Introduction
Molecular Formula
The molecular formula for N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its chemical behavior and interactions.
Structural Features
The compound includes:
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Indole Moiety: Known for its presence in various biologically active compounds, the indole ring contributes to the compound's pharmacological properties.
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Chromenone Derivative: The chromenone structure enhances the compound's potential for diverse biological activities, including anti-inflammatory and antioxidant effects.
Synthesis Methods
The synthesis of N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be approached through several methods:
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Condensation Reactions: Utilizing appropriate reagents to facilitate the formation of the amide bond between the indole derivative and the chromenone.
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Multi-step Syntheses: Involving sequential reactions that build up the complex structure while ensuring the integrity of functional groups.
Biological Activities
Research indicates that compounds containing indole and chromenone structures often exhibit significant biological activities such as:
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Anticancer Properties: Indole derivatives have been studied for their ability to inhibit cancer cell growth.
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Anti-inflammatory Effects: The chromenone structure may contribute to anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.
Interaction Studies
Understanding how N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide interacts at a molecular level is crucial. These studies may involve:
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Binding Affinity Tests: Assessing how well the compound binds to specific biological targets.
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Mechanistic Studies: Exploring pathways influenced by this compound in cellular systems.
Comparative Analysis with Similar Compounds
The following table highlights some compounds that share structural similarities with N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-y)propanamide:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(1H-Indol-3-yloxy)propanol | Indole moiety | Lacks chromenone structure |
| 7-Methoxyflavone | Chromenone derivative | No amide functionality |
| Indomethacin | Indole-based | Non-amide anti-inflammatory drug |
This comparison underscores the unique combination of an indole and a chromenone structure in N-(1-(1H-indol-3-yloxy)propanamide), which may confer distinct biological activities not observed in other similar compounds.
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